molecular formula C10H13ClO2S B12064455 Methyl 4-chloro-5-isobutylthiophene-2-carboxylate

Methyl 4-chloro-5-isobutylthiophene-2-carboxylate

Cat. No.: B12064455
M. Wt: 232.73 g/mol
InChI Key: CBVKOLOLEOSWMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 4-chloro-5-isobutylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) refluxing in dry methanol (MeOH) . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-chloro-5-isobutylthiophene-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 4-chloro-5-isobutylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

methyl 4-chloro-5-(2-methylpropyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO2S/c1-6(2)4-8-7(11)5-9(14-8)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

CBVKOLOLEOSWMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

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